2-{(E)-[8-(Ethylamino)quinolin-5-yl]diazenyl}-5-nitrobenzene-1,3-dicarbonitrile
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Overview
Description
2-{(E)-[8-(Ethylamino)quinolin-5-yl]diazenyl}-5-nitrobenzene-1,3-dicarbonitrile is a complex organic compound that features a quinoline moiety, a diazenyl group, and a nitrobenzene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[8-(Ethylamino)quinolin-5-yl]diazenyl}-5-nitrobenzene-1,3-dicarbonitrile typically involves multiple steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized using the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Diazenyl Group: The diazenyl group is introduced through a diazotization reaction, where an amine group is converted into a diazonium salt, followed by coupling with an appropriate aromatic compound.
Attachment of the Nitrobenzene Core: The nitrobenzene core is typically introduced through nitration reactions, where benzene is treated with a mixture of concentrated nitric and sulfuric acids.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{(E)-[8-(Ethylamino)quinolin-5-yl]diazenyl}-5-nitrobenzene-1,3-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce diazenyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction of the nitro group may yield corresponding amines .
Scientific Research Applications
2-{(E)-[8-(Ethylamino)quinolin-5-yl]diazenyl}-5-nitrobenzene-1,3-dicarbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{(E)-[8-(Ethylamino)quinolin-5-yl]diazenyl}-5-nitrobenzene-1,3-dicarbonitrile involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-{(E)-[8-(Hexylamino)quinolin-5-yl]diazenyl}-5-nitrobenzene-1,3-dicarbonitrile: Similar structure but with a hexylamino group instead of an ethylamino group.
2-{(E)-[8-(Methylamino)quinolin-5-yl]diazenyl}-5-nitrobenzene-1,3-dicarbonitrile: Similar structure but with a methylamino group.
Uniqueness
The uniqueness of 2-{(E)-[8-(Ethylamino)quinolin-5-yl]diazenyl}-5-nitrobenzene-1,3-dicarbonitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethylamino group may influence its solubility, reactivity, and interaction with biological targets compared to its analogs .
Properties
CAS No. |
89903-73-1 |
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Molecular Formula |
C19H13N7O2 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
2-[[8-(ethylamino)quinolin-5-yl]diazenyl]-5-nitrobenzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C19H13N7O2/c1-2-22-17-6-5-16(15-4-3-7-23-19(15)17)24-25-18-12(10-20)8-14(26(27)28)9-13(18)11-21/h3-9,22H,2H2,1H3 |
InChI Key |
OGOHIARFSRRQTK-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C2C(=C(C=C1)N=NC3=C(C=C(C=C3C#N)[N+](=O)[O-])C#N)C=CC=N2 |
Origin of Product |
United States |
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